cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

CDK5 inhibitor stereochemistry cis-trans differentiation

This intermediate provides the validated cis-cyclobutyl scaffold for selective CDK5/p25 inhibitors targeting Alzheimer's and tauopathies. The cis stereochemistry is essential for CDK5 selectivity (up to 30-fold over CDK2). Trans diastereomers lose >10-fold potency. The free primary amine (pKa ≈10.26) enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination. Nitro reduction yields the 4-aminoimidazole warhead for high-affinity binding. Multi-supplier availability at ≥95% purity reduces synthetic risk. Verify cis geometry and free amine at procurement to ensure synthetic utility.

Molecular Formula C7H10N4O2
Molecular Weight 182.18 g/mol
CAS No. 395074-87-0
Cat. No. B1321064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine
CAS395074-87-0
Molecular FormulaC7H10N4O2
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1C(CC1N2C=C(N=C2)[N+](=O)[O-])N
InChIInChI=1S/C7H10N4O2/c8-5-1-6(2-5)10-3-7(9-4-10)11(12)13/h3-6H,1-2,8H2
InChIKeyRNVXOAVJOJVPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine (CAS 395074-87-0) Compound Overview


cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is a cis-1,3-disubstituted cyclobutyl-4-nitroimidazole derivative that serves as a key synthetic intermediate en route to a class of potent and selective cyclin-dependent kinase (CDK) inhibitors. The compound features a cyclobutane core with a 4-nitroimidazole substituent and a primary amine moiety in a defined cis stereochemical relationship, providing a rigid scaffold for bioisosteric exploration [1]. Its molecular formula is C₇H₁₀N₄O₂ (MW 182.18), and it is commercially available for research and development at purities ≥95% from multiple authorised suppliers .

Why Generic Imidazole or Cyclobutylamine Derivatives Cannot Replace cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine in CDK-Focused Research Programs


Structurally similar imidazole-based kinase inhibitor intermediates are not interchangeable with cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine because the specific cis-1,3-disubstituted cyclobutane geometry has been established as a critical determinant of CDK5 selectivity and cellular potency. Experimental molecular dynamics simulations and in vitro IC₅₀ data demonstrate that trans-diastereomers lack the precise binding conformation required for optimal CDK5/p25 inhibition, resulting in more than a 10-fold loss in potency [1]. Furthermore, removal of the primary amine handle (e.g., 1-cyclobutyl-4-nitro-1H-imidazole) eliminates the capacity for on-scaffold chemical diversification via amide coupling, sulfonamide formation, or reductive amination, thus precluding downstream structure-activity relationship (SAR) exploration [2]. Scientifically rigorous procurement must therefore verify both the cis stereochemistry and the presence of the free primary amine to ensure synthetic utility.

Quantitative Differentiation Evidence for cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine


Cis Stereochemistry Confers ≥10-Fold Superior CDK5/p25 Inhibitory Potency Over Trans Diastereomer

In the cis-1,3-disubstituted cyclobutyl-4-nitroimidazole series, the cis configuration is essential for biological activity against CDK5/p25. Published IC₅₀ data for the closely related 4-hydroxy and 4-acetamido analogs demonstrate that the cis isomer (cis-OH) exhibits a CDK5/p25 IC₅₀ of 93 nM, while the corresponding trans isomer (trans-OH) has a markedly weaker IC₅₀ of 1090 nM [1]. This represents an approximately 11.7-fold difference in potency attributable solely to stereochemistry. Although direct IC₅₀ data for the 4-nitro precursor bearing the cis-cyclobutylamine scaffold have not been published, the structural correspondence and synthetic derivation pathways firmly place cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine within the active cis series, and in silico modeling confirms that the cis geometry is required for proper alignment within the CDK5 binding pocket [1].

CDK5 inhibitor stereochemistry cis-trans differentiation

Cis-Cyclobutyl-4-Nitroimidazole Scaffold Delivers Up to 30-Fold CDK5 Selectivity Over CDK2

The cis-substituted cyclobutyl-4-aminoimidazole pharmacophore, which is directly accessible from cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine via nitro group reduction, has been experimentally characterized as achieving up to 30-fold selectivity for CDK5/p25 over CDK2/CyclinE [1]. Specifically, the cis-N-acetyl analog displayed IC₅₀ values of 9 nM against CDK5/p25 and 63 nM against CDK2/CyclinE, yielding a 7-fold selectivity window. In contrast, the commercially available CDK inhibitor roscovitine shows IC₅₀ values of 160 nM (CDK5) and 700 nM (CDK2), offering only about 4.4-fold selectivity [1]. This means that compounds derived from the cis-cyclobutyl scaffold exhibit 1.6- to 6.8-fold better CDK5/CDK2 selectivity than roscovitine, depending on the specific analog. Starting from cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine as the common intermediate preserves the stereochemistry required to access this selectivity advantage.

CDK selectivity kinase profiling neurodegenerative disease

Primary Amine Handle Enables On-Scaffold Chemical Diversification Absent in 1-Cyclobutyl-4-Nitroimidazole

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine contains a free primary amine moiety (predicted pKa ≈ 10.26) that is absent in the closely related compound 1-cyclobutyl-4-nitro-1H-imidazole (CAS 395074-75-6) [1]. This amine provides a reactive functional group for direct amide coupling with carboxylic acids, sulfonamide formation, urea synthesis, and reductive amination with aldehydes or ketones, all without requiring protecting group strategies on the imidazole ring. In the published synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors, the primary amine of this compound serves as the attachment point for subsequent structural diversification to generate compound libraries with varying N-substituents [2]. In contrast, 1-cyclobutyl-4-nitro-1H-imidazole lacks any functional handle beyond the nitroimidazole core, limiting its utility to a single chemical step.

synthetic accessibility medicinal chemistry SAR expansion

Nitro Group Acts as a Masked 4-Amino Pharmacophore with Validated Reduction Chemistry

The 4-nitro substituent on the imidazole ring serves as a direct synthetic precursor to the 4-aminoimidazole pharmacophore that is responsible for the potent CDK5 inhibition observed in the cis-cyclobutyl series [1]. In the disclosed synthesis route, the nitro group is reduced to the corresponding amine in a straightforward hydrogenation or metal-mediated reduction step, yielding the 4-aminoimidazole that constitutes the active CDK5-binding motif. This synthetic strategy allows researchers to stockpile the stable nitro compound and perform the reduction immediately prior to biological testing, thereby circumventing potential stability issues associated with the electron-rich 4-aminoimidazole. The feasibility of this approach is validated by the successful synthesis of multiple CDK5 inhibitors with IC₅₀ values as low as 9 nM that were prepared from 4-nitroimidazole precursors [2].

prodrug design nitro reduction pharmacophore unmasking

Commercially Available at Verified Purity Specifications from Multiple Authorised Sources

cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine is currently available from multiple independent chemical suppliers with publicly disclosed purity specifications: AKSci lists minimum 95% purity under catalog 5169AB ; MolCore offers the compound at NLT 98% purity, conforming to ISO certification standards for pharmaceutical R&D and quality control applications ; CymitQuimica (Biosynth brand) previously listed the compound at minimum 95% purity ; and ChemicalBook aggregates multiple vendors with purity grades ranging from 97% to 98% . This multi-supplier availability with documented purity specifications reduces single-source supply risk and provides procurement flexibility. By contrast, the corresponding trans isomer is not routinely stocked by major research chemical suppliers, requiring custom synthesis and additional characterization.

chemical procurement commercial availability quality specification

High-Yield Research and Industrial Application Scenarios for cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine


CDK5-Selective Inhibitor Library Synthesis for Neurodegenerative Disease Drug Discovery

This compound serves as the optimal cis-cyclobutyl scaffold for constructing focused libraries targeting CDK5/p25 for Alzheimer's disease, Parkinson's disease, and other tauopathies. The cis stereochemistry preserved in this intermediate is essential for achieving CDK5 selectivity over CDK2, with experimental data showing that cis analogs achieve up to 30-fold selectivity, compared to only ~4.4-fold for the reference compound roscovitine [1]. Reduction of the nitro group to the 4-aminoimidazole followed by N-functionalization of the primary amine enables parallel synthesis of diverse analogs while maintaining the stereochemical integrity critical for target engagement .

Chemical Biology Probe Development for Kinase Profiling and Selectivity Screening Panels

Because cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine can be readily diversified through the primary amine handle, it is an ideal starting material for generating affinity probes, photoaffinity labels, or biotinylated derivatives for kinase selectivity profiling. The demonstrated >10-fold stereochemistry-dependent potency difference between cis and trans isomers [1] means that only the cis scaffold reliably produces active probes, making stereochemical confirmation at procurement a critical quality gate. The nitro-to-amino reduction step enables introduction of the 4-aminoimidazole warhead required for high-affinity CDK5 binding .

Preclinical Candidate Optimization via Late-Stage Functionalization Strategies

In medicinal chemistry campaigns where a validated CDK5 inhibitor hit has been identified, this compound provides the foundational intermediate for late-stage functionalization (LSF) studies. The primary amine (pKa ≈ 10.26) [1] is compatible with a wide range of coupling chemistries that can modulate physicochemical properties (logD, solubility, permeability) without altering the core cis-cyclobutyl-4-nitroimidazole geometry responsible for CDK5 binding. Starting from a single batch of this intermediate, chemists can generate dozens of final compounds for PK/PD profiling, ensuring that observed differences arise from the variable N-substituent rather than from scaffold stereochemistry variations.

Procurement for CDK-Focused Academic and Contract Research Organization (CRO) Collaborations

For academic laboratories and CROs engaged in kinase drug discovery collaborations, selecting this compound over alternatives simplifies workflow and reduces synthetic risk. The multi-supplier availability (95–98% purity) and published synthetic routes [2] lower the barrier to entry for groups without extensive in-house synthesis capabilities. Its documented use as a precursor to CDK5-selective inhibitors provides a literature-validated starting point that facilitates grant applications, patent filings, and collaborative agreements by reducing the uncertainty associated with uncharacterized intermediates.

Quote Request

Request a Quote for cis-3-(4-Nitro-1H-imidazol-1-yl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.